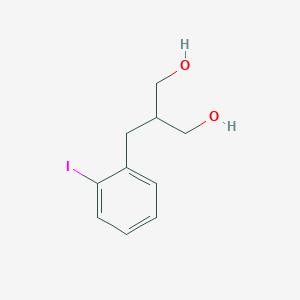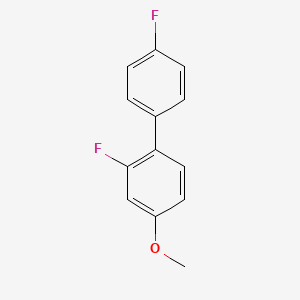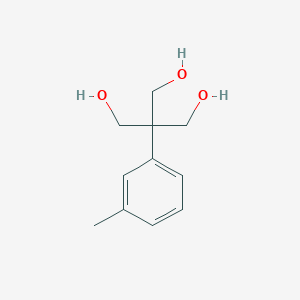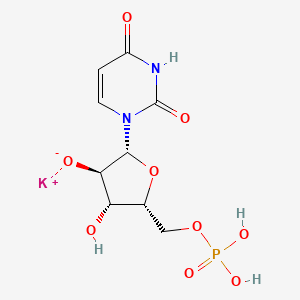
2-(2-Iodobenzyl)propane-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Iodobenzyl)propane-1,3-diol is an organic compound with the molecular formula C10H13IO2 It is a derivative of propane-1,3-diol, where one of the hydrogen atoms on the benzyl group is substituted with an iodine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(2-Iodobenzyl)propane-1,3-diol can be synthesized through the iodination of benzyl alcohol derivatives. One common method involves the reaction of 2-iodobenzyl chloride with propane-1,3-diol in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound often involves large-scale iodination processes. These processes use iodine or iodine-containing reagents such as potassium iodide (KI) and potassium iodate (KIO3) in aqueous or organic solvents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Iodobenzyl)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the iodine substituent to a hydrogen atom, forming benzyl alcohol derivatives.
Substitution: The iodine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 2-(2-iodobenzyl)propanoic acid or 2-(2-iodobenzyl)propanal.
Reduction: Formation of 2-(2-hydroxybenzyl)propane-1,3-diol.
Substitution: Formation of various substituted benzyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(2-Iodobenzyl)propane-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of iodinated pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(2-Iodobenzyl)propane-1,3-diol involves its interaction with molecular targets through its iodine substituent. The iodine atom can participate in halogen bonding, which influences the compound’s reactivity and binding affinity to biological molecules. This interaction can modulate various biochemical pathways, making it a valuable tool in medicinal chemistry .
Comparación Con Compuestos Similares
Similar Compounds
2-Iodobenzyl alcohol: Similar structure but lacks the propane-1,3-diol moiety.
2-Iodobenzyl chloride: Similar structure but contains a chloride substituent instead of the hydroxyl groups.
2-Iodobenzylamine: Similar structure but contains an amino group instead of the hydroxyl groups.
Uniqueness
2-(2-Iodobenzyl)propane-1,3-diol is unique due to the presence of both the iodine atom and the propane-1,3-diol moiety. This combination imparts distinct chemical properties, such as increased reactivity and potential for forming diverse derivatives. Its dual functional groups make it a versatile compound for various synthetic and research applications .
Propiedades
Fórmula molecular |
C10H13IO2 |
|---|---|
Peso molecular |
292.11 g/mol |
Nombre IUPAC |
2-[(2-iodophenyl)methyl]propane-1,3-diol |
InChI |
InChI=1S/C10H13IO2/c11-10-4-2-1-3-9(10)5-8(6-12)7-13/h1-4,8,12-13H,5-7H2 |
Clave InChI |
ATTXVXFYXIBSDD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CC(CO)CO)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-phenyl[1,2,5]thiadiazolo[3,4-d]pyrimidin-7-amine](/img/structure/B13091827.png)

![5-Phenyl-[1,2,5]thiadiazolo[3,4-b]pyrazine](/img/structure/B13091837.png)
![6-((3-Chlorophenyl)amino)-[2,3'-bipyridine]-5-carboxylic acid](/img/structure/B13091852.png)

![N-[2-[4-(trifluoromethyl)phenyl]ethyl]pyrrolidin-2-amine](/img/structure/B13091860.png)
![2-[(Azetidin-3-yloxy)methyl]-1H-imidazole](/img/structure/B13091877.png)
![1,3-Propanediol, 2-[(6-amino-9H-purin-9-yl)methoxy]-](/img/structure/B13091885.png)
![10-[(3-hydroxyphenyl)methyl]-7-methyl-4-methylsulfanyl-3-thia-7,10,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-9-one](/img/structure/B13091886.png)
![(2S)-2-cyclopentyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B13091902.png)



